molecular formula C6H11SH<br>C6H12S B074751 Cyclohexanethiol CAS No. 1569-69-3

Cyclohexanethiol

Cat. No.: B074751
CAS No.: 1569-69-3
M. Wt: 116.23 g/mol
InChI Key: CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Description

Cyclohexanethiol is a thiol compound with the chemical formula C₆H₁₂S. It is a colorless liquid known for its strong odor. This compound is also referred to as cyclohexyl mercaptan. This compound is primarily used in organic synthesis and has various applications in different fields, including chemistry, biology, and industry .

Synthetic Routes and Reaction Conditions:

    From Cyclohexene: this compound can be synthesized by the Markovnikov addition of hydrogen sulfide to cyclohexene.

    Industrially, this compound is produced by the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. The reaction proceeds as follows:

    From Cyclohexanone: C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O\text{C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O} C₆H₁₀O + H₂S + H₂ → C₆H₁₁SH + H₂O

Properties

IUPAC Name

cyclohexanethiol
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InChI

InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)S
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Molecular Formula

C6H12S, C6H11SH
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DSSTOX Substance ID

DTXSID2027416
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Molecular Weight

116.23 g/mol
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Physical Description

Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor.
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Boiling Point

316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F
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Flash Point

110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble
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Density

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98
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Vapor Density

4.00 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Color/Form

Liquid, Colorless liquid.

CAS No.

1569-69-3
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Melting Point

-181 °F (NIOSH, 2023), -118 °C, -181 °F
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Synthesis routes and methods

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexanethiol
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Cyclohexanethiol
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Cyclohexanethiol
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Q & A

Q1: How does cyclohexanethiol interact with gold surfaces?

A1: this compound forms stable self-assembled monolayers (SAMs) on gold surfaces through a chemical bond between its sulfur atom and the gold atoms. [, , , , , ] The specific arrangement of this compound molecules on the gold surface can vary depending on factors like concentration, temperature, and the presence of other molecules. [, , , ] These SAMs have been studied extensively for their potential applications in areas like molecular electronics, biosensing, and nanopatterning. []

Q2: Can this compound be used to modify the properties of metal surfaces?

A2: Yes, the formation of this compound SAMs can significantly alter the properties of metal surfaces. For instance, these SAMs can modify the wettability, [] electron transfer kinetics, [] and reactivity of the underlying metal. [] This ability to tune surface properties makes this compound SAMs attractive for diverse applications, including corrosion inhibition and tailoring interfaces in electronic devices. []

Q3: How does the presence of this compound influence the reactivity of nickel surfaces?

A3: Studies on the Ni(111) surface reveal that this compound undergoes C-S bond scission upon interaction with the nickel surface. [] This process is primarily driven by the direct interaction between the molecule and the nickel surface, with hydrogen playing a role in the subsequent hydrogenation of desulfurized hydrocarbon intermediates. []

Q4: What is the role of this compound in the synthesis of gold nanoparticles?

A4: this compound acts as a stabilizing ligand in the synthesis of gold nanoparticles. [] Due to its bulkiness, it tends to favor the formation of smaller gold nanoparticles with a narrower size distribution compared to less bulky thiol ligands. [, ]

Q5: How does this compound affect the properties of gold nanoclusters?

A5: When used as a protecting ligand, this compound can influence the stability, optical properties, and catalytic activity of gold nanoclusters. [, , , , ] For instance, Au38(SC2H4Ph)24 clusters supported on CeO2 and treated with this compound displayed enhanced catalytic activity in the aerobic oxidation of cyclohexane. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.